Nileprost
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Overview
Description
Preparation Methods
Synthetic Routes: Nileprost can be synthesized using chemical methods. Unfortunately, specific synthetic routes are not widely documented in the literature.
Industrial Production: Information on industrial-scale production methods for this compound is limited. it is likely that pharmaceutical companies employ proprietary processes.
Chemical Reactions Analysis
Reactions: Nileprost undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on reaction conditions and starting materials.
Scientific Research Applications
Cardiovascular Medicine: Nileprost has been investigated for its cardioprotective effects.
Cytoprotection: It also exhibits cytoprotective properties.
Other Fields:
Mechanism of Action
Platelet Inhibition: Nileprost inhibits platelet activation, reducing platelet aggregation and weakening thrombus formation.
Activation of Adenylyl Cyclase: It activates adenylate cyclase via platelet receptors, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.
Vasodilation and Hemodynamic Effects: this compound lowers peripheral vascular resistance, mean arterial pressure, and increases heart rate, cardiac index, and renal blood flow. It also promotes sodium excretion.
Stability: Compared to prostacyclin (PGI2), this compound exhibits higher chemical and biological stability, with similar or stronger antiplatelet effects.
Comparison with Similar Compounds
Unique Features: Nileprost’s chemical stability and vasodilatory potency distinguish it from other prostanoids.
Similar Compounds: While this compound stands out, other related compounds include prostacyclin analogs like epoprostenol and treprostinil.
Properties
CAS No. |
71097-83-1 |
---|---|
Molecular Formula |
C22H33NO5 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]-5-cyanopentanoic acid |
InChI |
InChI=1S/C22H33NO5/c1-3-4-6-14(2)18(24)10-9-16-17-11-20(28-21(17)12-19(16)25)15(13-23)7-5-8-22(26)27/h9-10,14,16-19,21,24-25H,3-8,11-12H2,1-2H3,(H,26,27)/b10-9+,20-15+/t14?,16-,17-,18-,19-,21+/m1/s1 |
InChI Key |
OJIGXQJDLFUVFM-MBLRWRSDSA-N |
SMILES |
CCCCC(C)C(C=CC1C(CC2C1CC(=C(CCCC(=O)O)C#N)O2)O)O |
Isomeric SMILES |
CCCCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C(/CCCC(=O)O)\C#N)/O2)O)O |
Canonical SMILES |
CCCCC(C)C(C=CC1C(CC2C1CC(=C(CCCC(=O)O)C#N)O2)O)O |
Synonyms |
nileprost |
Origin of Product |
United States |
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